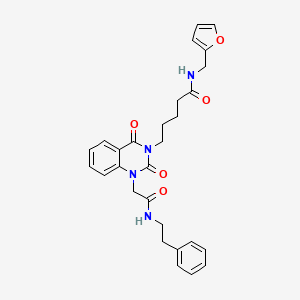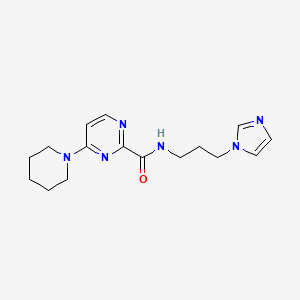![molecular formula C29H31N3O2S B2571656 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-61-4](/img/no-structure.png)
2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C29H31N3O2S and its molecular weight is 485.65. The purity is usually 95%.
BenchChem offers high-quality 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Research into pyrimido[4,5-b]quinolines and related structures often focuses on their synthesis and reactivity. For instance, Levine et al. (1977) explored reactions at the heterocyclic ring-carbon and nitrogen atoms of related compounds, highlighting the versatility of these structures in chemical synthesis E. Levine, C. K. Chu, T. Bardos, 1977. Similarly, the work by Lipson et al. (2006) on the synthesis of partially hydrogenated pyrazolo[3,4-b]quinolinones by condensation with aromatic aldehydes and dimedone emphasizes the synthetic accessibility of complex heterocyclic systems V. V. Lipson, M. Shirobokova, O. V. Shishkin, S. Shishkina, 2006.
Potential Applications in Materials Science
The structural complexity and unique properties of pyrimido[4,5-b]quinoline derivatives also suggest potential applications in materials science. Novel 1,8-naphthalimide derivatives, for example, demonstrate promising characteristics for organic light-emitting device (OLED) applications, indicating that similar compounds could find use in electronic and optoelectronic applications Shuai Luo, Jie Lin, Jie Zhou, Yi Wang, Xingyuan Liu, Y. Huang, Zhiyun Lu, Changwei Hu, 2015.
Luminescent Properties
The luminescent properties of certain heterocyclic compounds, such as naphtho[2,3-f]quinoline derivatives synthesized via microwave-assisted methods, highlight the potential of these compounds in developing new organic electroluminescent media S. Tu, Shan-shan Wu, Shu Yan, Wen-Juan Hao, Xiao-hong Zhang, Xu-dong Cao, Z. Han, Bo Jiang, F. Shi, M. Xia, Jian-Feng Zhou, 2009.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the condensation of 2-amino-4,5,6,7-tetrahydro-8,8-dimethylquinoline-3-carboxylic acid with 4-isopropylbenzaldehyde followed by cyclization with thioacetic acid and benzyl bromide. The resulting intermediate is then subjected to oxidation and dehydration to yield the final product.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydro-8,8-dimethylquinoline-3-carboxylic acid", "4-isopropylbenzaldehyde", "thioacetic acid", "benzyl bromide", "sodium hypochlorite", "sodium hydroxide", "acetic anhydride", "pyridine", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydro-8,8-dimethylquinoline-3-carboxylic acid with 4-isopropylbenzaldehyde in the presence of acetic anhydride and pyridine to yield the intermediate 2-amino-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione.", "Step 2: Cyclization of the intermediate with thioacetic acid and benzyl bromide in the presence of sodium hydroxide to yield the intermediate 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione.", "Step 3: Oxidation of the intermediate with sodium hypochlorite in the presence of chloroform and water to yield the intermediate 2-(benzylsulfinyl)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione.", "Step 4: Dehydration of the intermediate with sodium hydroxide in the presence of chloroform and water to yield the final product 2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione." ] } | |
CAS-Nummer |
537044-61-4 |
Produktname |
2-(benzylthio)-5-(4-isopropylphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione |
Molekularformel |
C29H31N3O2S |
Molekulargewicht |
485.65 |
IUPAC-Name |
2-benzylsulfanyl-8,8-dimethyl-5-(4-propan-2-ylphenyl)-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C29H31N3O2S/c1-17(2)19-10-12-20(13-11-19)23-24-21(14-29(3,4)15-22(24)33)30-26-25(23)27(34)32-28(31-26)35-16-18-8-6-5-7-9-18/h5-13,17,23H,14-16H2,1-4H3,(H2,30,31,32,34) |
InChI-Schlüssel |
XFMBKONZRDJMLU-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-naphthamide](/img/structure/B2571576.png)
![6-Chloro-4-[(4-ethylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2571578.png)


![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2571582.png)
![(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571583.png)
![[1-(2-Phenylethyl)pyrrolidin-3-yl]methanamine](/img/structure/B2571586.png)
![oxadiazol-5-yl]-3H-pyrimidin-4-one](/img/structure/B2571588.png)
![2-benzylsulfanyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2571590.png)

![4-(dipropylsulfamoyl)-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571593.png)

